molecular formula C16H16N2O B3860951 2-(1-methyl-1H-benzimidazol-2-yl)-1-phenylethanol

2-(1-methyl-1H-benzimidazol-2-yl)-1-phenylethanol

Cat. No. B3860951
M. Wt: 252.31 g/mol
InChI Key: VYCNWFCONPRFTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-methyl-1H-benzimidazol-2-yl)-1-phenylethanol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-benzimidazol-2-yl)-1-phenylethanol is not fully understood, but it is thought to involve modulation of various signaling pathways within cells. This compound has been shown to inhibit the activity of certain enzymes and transcription factors, which may contribute to its biological effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(1-methyl-1H-benzimidazol-2-yl)-1-phenylethanol has a variety of biochemical and physiological effects. For example, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit the growth and proliferation of cancer cells. In addition, 2-(1-methyl-1H-benzimidazol-2-yl)-1-phenylethanol has been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1-methyl-1H-benzimidazol-2-yl)-1-phenylethanol in lab experiments is that it has been extensively studied and its properties are well understood. In addition, this compound has been shown to have a variety of biological effects, making it a versatile tool for investigating various cellular processes. However, one limitation of using this compound is that it may have side effects or interactions with other compounds that could complicate experimental results.

Future Directions

There are many potential future directions for research involving 2-(1-methyl-1H-benzimidazol-2-yl)-1-phenylethanol. One area of interest is the development of new anticancer drugs based on this compound, either alone or in combination with other drugs. In addition, further investigation of the neuroprotective effects of 2-(1-methyl-1H-benzimidazol-2-yl)-1-phenylethanol could lead to the development of new treatments for neurological disorders. Finally, more research is needed to fully understand the mechanism of action of this compound and to identify potential side effects or interactions with other compounds.

Scientific Research Applications

2-(1-methyl-1H-benzimidazol-2-yl)-1-phenylethanol has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug development. This compound has been found to have anticancer properties, as well as neuroprotective effects that may be useful in the treatment of neurological disorders.

properties

IUPAC Name

2-(1-methylbenzimidazol-2-yl)-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-18-14-10-6-5-9-13(14)17-16(18)11-15(19)12-7-3-2-4-8-12/h2-10,15,19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCNWFCONPRFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.